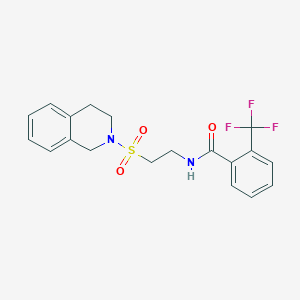

![molecular formula C15H26N2O7 B2728027 Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate CAS No. 2205334-86-5](/img/structure/B2728027.png)

Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

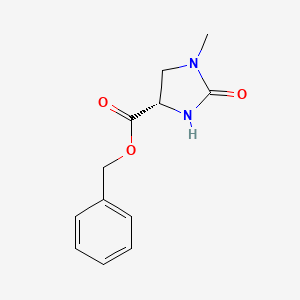

Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate is a chemical compound with the CAS Number: 2205334-86-5 . It has a molecular weight of 346.38 and a molecular formula of C15H26N2O7 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(14)9-17-13/h10H,4-9,14H2,1-3H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis

This compound has a boiling point of 364.4±42.0°C at 760 mmHg . Its physical form is solid , and it should be stored in a dark place, sealed in dry, at 2-8°C . The flash point is 174.2°C .Scientific Research Applications

Synthesis and Molecular Analysis

- Synthetic Pathways : The compound has been involved in synthetic pathways to create spirocyclic 3-oxotetrahydrofurans, which serve as precursors for biologically active heterocyclic compounds. One study detailed its reaction with N,N-dimethylformamide dimethyl acetal, yielding isomeric condensation products due to its active methylene group (Moskalenko & Boev, 2012).

- Molecular Structure : Another research focused on its molecular structure, synthesized as a cyclic amino acid ester and characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, further detailed through single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Development of Novel Compounds

- Spirolactams as Conformationally Restricted Pseudopeptides : Spirolactams derived from Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate were investigated for their use in peptide synthesis as constrained surrogates for dipeptides, showcasing their potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

- Biologically Active Compounds Synthesis : Utilizing the compound as a building block, a study described the intermolecular Ugi reaction with gabapentin to produce novel classes of biologically active derivatives, highlighting the influence of electron-donating and withdrawing groups on intramolecular hydrogen bond strength (Amirani Poor et al., 2018).

Chemical Reactivity and Applications

- Nucleophilic Substitutions and Radical Reactions : Research on tert-butyl phenylazocarboxylates, related to the tert-butyl group's reactivity, shows its utility in nucleophilic substitutions and radical reactions, facilitating modifications through oxygenation, halogenation, and coupling processes, underscoring the versatility of the tert-butyl group in synthetic chemistry (Jasch, Höfling, & Heinrich, 2012).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name |

tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3.C2H2O4/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(14)9-17-13;3-1(4)2(5)6/h10H,4-9,14H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXSWBRYTLRKGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2727944.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2727946.png)

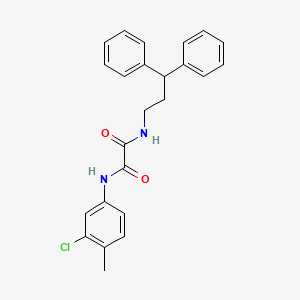

![6-(3-phenylpropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2727950.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2727957.png)

![2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2727960.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide](/img/structure/B2727964.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2727965.png)